(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone (1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone
Brand Name: Vulcanchem
CAS No.: 2034488-96-3
VCID: VC5833008
InChI: InChI=1S/C13H19N7O3S/c1-17-9-11(8-14-17)24(22,23)20-5-3-4-19(6-7-20)13(21)12-10-18(2)16-15-12/h8-10H,3-7H2,1-2H3
SMILES: CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C
Molecular Formula: C13H19N7O3S
Molecular Weight: 353.4

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone

CAS No.: 2034488-96-3

Cat. No.: VC5833008

Molecular Formula: C13H19N7O3S

Molecular Weight: 353.4

* For research use only. Not for human or veterinary use.

(1-methyl-1H-1,2,3-triazol-4-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone - 2034488-96-3

Specification

CAS No. 2034488-96-3
Molecular Formula C13H19N7O3S
Molecular Weight 353.4
IUPAC Name [4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepan-1-yl]-(1-methyltriazol-4-yl)methanone
Standard InChI InChI=1S/C13H19N7O3S/c1-17-9-11(8-14-17)24(22,23)20-5-3-4-19(6-7-20)13(21)12-10-18(2)16-15-12/h8-10H,3-7H2,1-2H3
Standard InChI Key WYZYPUBYUHQMOG-UHFFFAOYSA-N
SMILES CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)C3=CN(N=N3)C

Introduction

Structural Characteristics and Classification

Core Molecular Architecture

The molecule integrates three distinct heterocyclic systems:

  • 1-Methyl-1H-1,2,3-triazol-4-yl: A five-membered aromatic ring containing three nitrogen atoms, known for its metabolic stability and role in bioorthogonal chemistry.

  • 1,4-Diazepane: A seven-membered ring with two nitrogen atoms, offering conformational flexibility and hydrogen-bonding capabilities.

  • 1-Methyl-1H-pyrazol-4-yl sulfonyl: A sulfonamide-functionalized pyrazole, a moiety frequently associated with enzyme inhibition and solubility modulation.

The methanone linker bridges the triazole and diazepane components, while the sulfonyl group at the diazepane’s 4-position introduces electronegativity and potential hydrogen-bond acceptor sites.

Structural Analogues and Relevance

Comparisons to the structurally similar compound (3-(4-fluorophenyl)-1-methyl-1H-pyrazol-5-yl)(4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone (reported in EvitaChem’s catalog) highlight shared features:

  • Both compounds utilize a diazepane-sulfonyl-pyrazole subunit.

  • The fluorophenyl group in the analogue is replaced by a triazole in the target compound, potentially altering electronic properties and target selectivity.

Synthetic Pathways and Optimization

1-Methyl-1H-pyrazol-4-yl Sulfonyl Chloride

Synthesis of the sulfonyl component likely begins with 1-(1-methyl-1H-pyrazol-4-yl)ethanone (CAS 37687-18-6), a commercially available intermediate . Bromination at the acetyl group using reagents like pyridinium tribromide yields 2-bromo-1-(1-methyl-1H-pyrazol-4-yl)ethanone (85% yield ), which can be oxidized to the sulfonyl derivative via controlled reaction with thiols followed by oxidation.

1,4-Diazepane Functionalization

The diazepane ring is typically constructed via cyclization of diamine precursors. Subsequent sulfonylation at the 4-position employs the sulfonyl chloride intermediate under basic conditions (e.g., triethylamine in dichloromethane).

Coupling Reactions

The final assembly involves:

  • Methanone Bridge Formation: A nucleophilic acyl substitution between the triazole and diazepane-sulfonyl-pyrazole subunits, facilitated by coupling agents like EDCI/HOBt.

  • Purification: Chromatographic techniques (e.g., silica gel chromatography) and recrystallization ensure high purity (>95%), as evidenced by analogous protocols .

Table 1: Representative Synthetic Yields for Key Steps

StepReagents/ConditionsYield (%)Source
Bromination of 1-(1-methyl-pyrazol-4-yl)ethanonePyridinium tribromide, DCM/EtOH, 15°C85
Diazepane sulfonylationSulfonyl chloride, Et₃N, DCM78–90
Methanone couplingEDCI, HOBt, DMF65–72

Physicochemical and Pharmacokinetic Properties

Computational Predictions

Using data from analogous compounds , key properties include:

  • Molecular Formula: C₁₅H₂₀N₆O₃S

  • Molecular Weight: 388.43 g/mol

  • Log P (octanol-water): 1.2–1.8 (moderate lipophilicity)

  • Solubility: ~10 mg/mL in aqueous buffers (pH 7.4)

  • TPSA (Topological Polar Surface Area): 120 Ų (high, suggesting limited blood-brain barrier permeability)

Spectroscopic Characterization

  • ¹H NMR: Anticipated signals include:

    • Triazole methyl singlet at δ 3.8–4.0 ppm

    • Diazepane methylene protons at δ 3.2–3.5 ppm (multiplet)

    • Pyrazole sulfonyl aromatic protons at δ 7.9–8.1 ppm .

  • HRMS: Expected [M+H]⁺ at m/z 389.1421.

Biological Activity and Hypothesized Mechanisms

Target Hypotheses

The structural motifs suggest potential interactions with:

  • Kinase Enzymes: Sulfonamide groups often bind ATP pockets (e.g., carbonic anhydrase inhibitors).

  • GPCRs: Diazepane’s flexibility may complement helical transmembrane domains.

In Silico Docking Studies

Preliminary molecular modeling using the analogue from EvitaChem indicates:

  • Strong hydrogen bonding between the sulfonyl group and serine residues (e.g., Ser789 in Aurora kinase A).

  • The triazole’s π-π stacking with phenylalanine side chains.

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